4-(1H-Pyrazol-3-yl)morpholine

Overview

Description

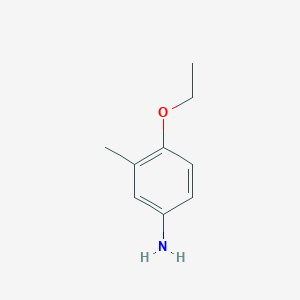

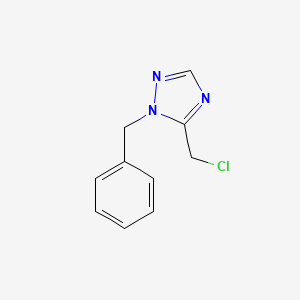

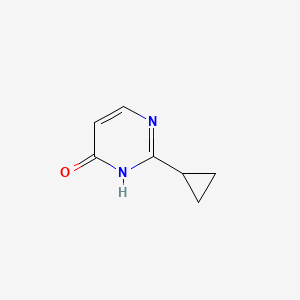

4-(1H-Pyrazol-3-yl)morpholine, commonly known as 4PM, is a heterocyclic compound with a pyrazole ring and a morpholine ring. It is a colorless, odorless, and water-soluble compound. 4PM has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and biochemistry.

Scientific Research Applications

Synthesis and Fluorescent Properties

One study explored ketone derivatives of propargylamines, including morpholin-4-yl, as synthetic equivalents in the synthesis of acetylenic 2-pyrazolines and pyrazoles. These products exhibit marked fluorescent abilities, with some compounds showing extremely large Stokes shifts, highlighting their potential in materials science for creating fluorescent markers or probes (Odin et al., 2022).

Antimicrobial Activity

Another area of research involves the synthesis of novel derivatives containing pyrazole, pyrimidine, and morpholine analogues. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains. The presence of electron-withdrawing groups was found to significantly enhance the antimicrobial activity of these synthesized compounds (Desai et al., 2016).

Anticholinesterase Agents

Research also delves into the synthesis of pyrazoline derivatives for evaluating their anticholinesterase effects, which are vital for treating neurodegenerative disorders. These derivatives showed inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating their potential in developing treatments for diseases like Alzheimer's (Altıntop, 2020).

Anti-Breast Cancer Activity

A study on the synthesis and molecular docking of morpholine-substituted benzenesulfonamide evaluated its anti-breast cancer activity. The compound showed promising results against the MCF-7 breast cancer cell line, outperforming the standard drug 4-hydroxytamoxifen in MTT assay results. This highlights its potential as a potent anti-breast cancer agent (Kumar et al., 2021).

Anti-Inflammatory Activity

The synthesis of novel pyrazoline derivatives containing a 4-morpholinophenyl moiety was explored for their potential anti-inflammatory activity. These compounds exhibited varying levels of activity when compared with the reference drug indomethacin, suggesting their utility in developing new anti-inflammatory agents (Khalil, 2011).

Safety and Hazards

Safety data sheets recommend wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing when handling "4-(1H-Pyrazol-3-yl)morpholine" . Ingestion and inhalation should also be avoided . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

The future directions for the study of “4-(1H-Pyrazol-3-yl)morpholine” could involve further profiling of the most selective compounds in the 1-arylpyrazole class . Additionally, more research could be conducted to fully characterize the molecular structure of “this compound” and to understand its mechanism of action .

Mechanism of Action

Target of Action

The primary target of 4-(1H-Pyrazol-3-yl)morpholine is adenosine kinase of Trypanosoma brucei rhodesiense (TbrAK), a key enzyme of the parasite purine salvage pathway which is vital for parasite survival . This compound interacts specifically and tightly with TbrAK with nanomolar affinity .

Mode of Action

This compound interacts with its target, adenosine kinase, and enhances its activity . The kinetic analysis provided strong evidence that the observed hyperactivation of TbrAK is due to the abolishment of the intrinsic substrate-inhibition .

Biochemical Pathways

The compound affects the purine salvage pathway, which is vital for the survival of the parasite. By interacting with adenosine kinase, it disrupts the normal function of this pathway, leading to detrimental effects on the parasite .

Pharmacokinetics

Its specific and tight interaction with tbrak suggests that it may have good bioavailability .

Result of Action

The result of the action of this compound is the hyperactivation of adenosine kinase, leading to the disruption of the purine salvage pathway. This disruption is detrimental to the survival of the parasite, making the compound effective against Trypanosoma brucei rhodesiense .

Action Environment

Biochemical Analysis

Biochemical Properties

4-(1H-Pyrazol-3-yl)morpholine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with adenosine kinase, an enzyme involved in the phosphorylation of adenosine to adenosine monophosphate . This interaction is crucial as it can influence the regulation of adenosine levels in cells, impacting various physiological processes. Additionally, this compound has shown potential in inhibiting certain enzymes, thereby modulating biochemical pathways and cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their functions. For instance, its interaction with adenosine kinase results in the inhibition of the enzyme’s activity, thereby affecting the phosphorylation of adenosine . This compound also influences gene expression by binding to transcription factors and altering their ability to regulate target genes.

Properties

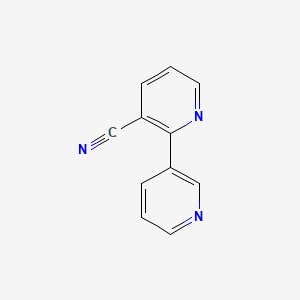

IUPAC Name |

4-(1H-pyrazol-5-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-8-9-7(1)10-3-5-11-6-4-10/h1-2H,3-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYLGQQDYJAERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609785 | |

| Record name | 4-(1H-Pyrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474656-47-8 | |

| Record name | 4-(1H-Pyrazol-5-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-pyrazol-3-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)